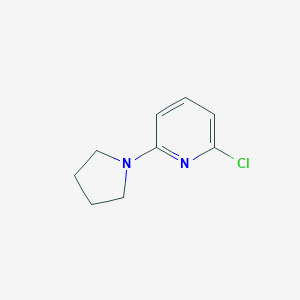

2-Chloro-6-(pyrrolidin-1-yl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNALSMDIURFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Pyrrolidin 1 Yl Pyridine and Its Analogs

Established Synthesis Routes for Pyridine (B92270) Core Functionalization

The introduction of substituents onto a pyridine ring is a cornerstone of synthetic organic chemistry, providing access to a vast array of functionalized heterocyclic compounds. thieme-connect.com Two principal strategies dominate this field: the direct substitution of leaving groups on the pyridine ring and the construction of the ring from acyclic precursors.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized method for the synthesis of substituted pyridines, including 2-Chloro-6-(pyrrolidin-1-yl)pyridine. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles. pharmaguideline.comyoutube.com This reactivity is significantly enhanced by the presence of electron-withdrawing groups, such as the two chlorine atoms in the common precursor, 2,6-dichloropyridine (B45657).

The mechanism proceeds in two steps: the nucleophile (in this case, pyrrolidine) attacks the electron-deficient carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the pyridine ring to yield the final product. youtube.comlibretexts.org For a substrate like 2,6-dichloropyridine, the reaction with one equivalent of pyrrolidine (B122466) typically results in the monosubstituted product, this compound. The reaction is generally regioselective, although the formation of disubstituted products can occur with an excess of the nucleophile or under forcing conditions. The regioselectivity of SNAr reactions can be highly sensitive to the substitution pattern on the ring and the reaction conditions. researchgate.netwuxibiology.com

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming carbon-nitrogen bonds in the synthesis of pyridine derivatives. These methods, such as the Buchwald-Hartwig amination, have become indispensable tools for medicinal chemists. This approach allows for the coupling of an amine (pyrrolidine) with an aryl halide (a chloropyridine) in the presence of a palladium catalyst, a suitable ligand, and a base.

While SNAr reactions rely on the inherent electronic properties of the pyridine ring, palladium-catalyzed methods proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. These reactions are often successful where traditional SNAr reactions fail, particularly with less activated substrates or more complex amines. Research has demonstrated the successful palladium-catalyzed C-H alkylation of 2-phenylpyridines, highlighting the utility of palladium complexes in functionalizing the pyridine core. rsc.org The development of new ligands has expanded the scope of these reactions, allowing for the synthesis of highly substituted pyridines under mild conditions. acs.orgnih.gov

Cyclocondensation Approaches to Pyridine Ring Systems

In contrast to functionalizing an existing pyridine ring, cyclocondensation reactions build the heterocyclic core from acyclic precursors. baranlab.org These methods offer a high degree of flexibility in introducing a wide range of substituents onto the final pyridine product. Classical named reactions like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. pharmaguideline.comacsgcipr.org

Other cyclocondensation strategies include reactions between 1,3-dielectrophiles and 1,3-dinucleophiles to form polyazaheterocycles. nih.gov These approaches are particularly useful for synthesizing polysubstituted pyridines that may be difficult to access through substitution chemistry. researchgate.netresearchgate.net While often requiring multiple steps, the ability to construct the core structure provides a powerful route to novel pyridine analogs.

Precursor Compounds and Starting Materials in Pyridine Synthesis

The selection of appropriate starting materials is critical for the efficient synthesis of this compound and its analogs. For the most direct route via Nucleophilic Aromatic Substitution (SNAr), the key precursors are:

2,6-Dichloropyridine: This commercially available compound serves as the electrophilic pyridine backbone. The two chlorine atoms act as leaving groups and activate the ring for nucleophilic attack.

Pyrrolidine: This cyclic secondary amine acts as the nucleophile, displacing one of the chlorine atoms on the pyridine ring. nih.gov Pyrrolidine and its derivatives are common building blocks in the synthesis of pharmaceuticals. nih.gov

For broader synthetic approaches, a wider variety of precursors are employed:

Cyclocondensation Precursors: Methods like the Hantzsch synthesis utilize simple, bulk chemicals such as aldehydes, ketones (e.g., β-ketoesters), and ammonia as the primary building blocks to construct the pyridine ring from the ground up. pharmaguideline.comacsgcipr.org

Palladium-Coupling Precursors: These reactions also start with a halogenated pyridine, such as 2-chloropyridine (B119429) or 2,6-dichloropyridine, and couple it with the desired amine.

Reaction Conditions and Optimization in Academic Syntheses

The optimization of reaction conditions is crucial for maximizing yield, purity, and regioselectivity in the synthesis of substituted pyridines. Key factors that are manipulated include the choice of solvent, catalyst, temperature, and reaction time.

Solvent Systems and Catalysis

The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and dichloromethane (B109758) (DCM) are frequently used. The choice of solvent can significantly influence the regioselectivity of the reaction. researchgate.net For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, using a solvent with low hydrogen-bond accepting ability like DCM favors substitution at the 2-position, while a strong hydrogen-bond acceptor like DMSO shifts the selectivity towards the 6-position. researchgate.net While many SNAr reactions proceed thermally, they can also be catalyzed by a base to deprotonate the amine nucleophile, increasing its reactivity.

In palladium-mediated coupling, the catalyst system is paramount. This typically consists of a palladium source (e.g., Pd(OAc)2) and a phosphine-based ligand. acs.org The ligand's steric and electronic properties are fine-tuned to promote the desired catalytic cycle and can be crucial for achieving high yields, especially with challenging substrates like chloropyridines.

Table 1: Effect of Solvent on Regioselectivity in a Model SNAr Reaction The following table illustrates the significant impact of the solvent on the regioselectivity of nucleophilic aromatic substitution on a 3-substituted 2,6-dichloropyridine, demonstrating how reaction conditions can be tuned to favor a specific isomer. researchgate.net

| Solvent | Kamlet-Taft β Parameter | Product Ratio (2-isomer : 6-isomer) |

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | 3.5 : 1 |

| Acetone | 0.48 | 2.1 : 1 |

| Dimethylformamide (DMF) | 0.69 | 1 : 1.4 |

| Dimethyl sulfoxide (DMSO) | 0.76 | 1 : 2 |

| The β parameter represents the solvent's hydrogen-bond acceptor ability. researchgate.net |

Temperature and Time Profile Optimization

The synthesis of substituted pyridines, including the precursors to this compound, is highly dependent on the careful optimization of reaction temperature and duration. The preparation of the key intermediate, 2,6-dichloropyridine, from 2-chloropyridine illustrates this principle. The chlorination reaction is typically conducted at temperatures of at least 160°C to ensure a viable reaction rate and selectivity, with preferred temperatures often exceeding 180°C. google.com Operating at these elevated temperatures, however, necessitates higher pressures. For practical purposes, the reaction is usually kept below 250°C. google.com The reaction time can vary significantly, from a few hours to over a day, depending on the desired conversion and selectivity. For instance, a process for preparing 2,6-dichloropyridine involves gradually increasing the temperature from 160°C to 190°C over a period of 4 to 10 hours. google.com In another documented process, chlorination at 180°C for 38 hours was used to produce tetrachloropyridine from a dichloropyridine precursor, highlighting how reaction time is extended to achieve higher degrees of substitution. google.com

Similarly, the synthesis of 2-amino-6-chloropyridine (B103851), a related analog, from 2,6-dichloropyridine involves a reaction with hydrazine (B178648) hydrate (B1144303). This initial substitution is relatively rapid, requiring heating under reflux for just 45 minutes. psu.edu However, the subsequent reduction of the intermediate 2-hydrazino-6-chloropyridine to the final amino product requires further optimization. One successful method involves using hydrazine hydrate with a Raney Nickel (Ra-Ni) catalyst at 90°C; the addition of the hydrazine is carried out over 20 minutes. psu.edu This method was found to be superior to others, such as catalytic hydrogenation, which often resulted in significant amounts of the dehalogenated by-product, 2-aminopyridine. psu.edu These examples underscore the critical role that a fine-tuned temperature and time profile plays in maximizing the yield and purity of the desired substituted pyridine.

| Precursor/Analog Synthesized | Starting Material | Key Reagents | Temperature (°C) | Time | Key Finding |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | 2-Chloropyridine | Chlorine | 195-200 | Not Specified | High selectivity achieved at elevated temperature and pressure without a catalyst. google.com |

| 2,6-Dichloropyridine | 2-Chloropyridine | Chlorine | 160 → 190 | 4-10 hours | Gradual temperature increase optimizes the reaction. google.com |

| 2-Hydrazino-6-chloropyridine | 2,6-Dichloropyridine | Hydrazine hydrate | Reflux | 45 minutes | Mild conditions and high yield for the initial substitution. psu.edu |

| 2-Amino-6-chloropyridine | 2-Hydrazino-6-chloropyridine | Hydrazine hydrate, Ra-Ni | 90 | 20 minutes (addition) | Reduction with hydrazine/Ra-Ni provided a fast reaction and satisfactory yield. psu.edu |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the synthesis of heterocyclic compounds like pyridine derivatives. This method offers significant advantages over conventional heating, such as rapid heating rates, reduced reaction times, and often improved yields and purities. The synthesis of 2-amino-substituted chloro-heterocycles, which are structurally analogous to this compound, serves as an excellent example of this technology's application.

For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives was achieved by reacting 2-amino-4-chloro-pyrimidine with different substituted amines under microwave irradiation. nih.govnih.gov These reactions were typically performed at temperatures between 120–140°C for a short duration of 15–30 minutes, demonstrating a significant reduction in reaction time compared to conventional heating methods. nih.gov Similarly, a series of 2-anilinopyrimidines were efficiently synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives using microwave conditions. rsc.org The efficacy of microwave assistance in these aromatic nucleophilic substitution reactions highlights its potential for the efficient synthesis of this compound from 2,6-dichloropyridine and pyrrolidine. The direct, controlled heating of the polar reactants and solvents leads to a substantial increase in reaction rates, making it an attractive method for library synthesis and process optimization.

| Compound Type | Reactants | Solvent | Temperature (°C) | Time | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine derivatives | 2-Amino-4-chloro-pyrimidine, Substituted amines | Anhydrous propanol | 120-140 | 15-30 min | nih.gov |

| 2-Anilinopyrimidines | 2-Chloro-4,6-dimethylpyrimidine, Aniline derivatives | Not Specified | Not Specified | Not Specified | rsc.org |

Novel Approaches to Pyridine Functionalization

The development of novel synthetic methodologies for the selective functionalization of the pyridine ring is a cornerstone of modern organic chemistry. rsc.org These advanced strategies provide new pathways to complex pyridine derivatives that are often inaccessible through classical methods. For the synthesis of this compound and its analogs, several innovative approaches that target the specific positions on the pyridine ring are particularly relevant.

One remarkable strategy involves the direct and regioselective lithiation of 2-chloropyridine. While the reaction of 2-chloropyridine with typical organolithium reagents often leads to addition or substitution, the use of a "superbase" like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) promotes an unprecedented and highly regioselective metalation at the C-6 position. researchgate.netresearchgate.net This C-6 lithiated intermediate can then be trapped with various electrophiles, offering a direct route to 6-functionalized-2-chloropyridines. This method circumvents issues seen with other bases and provides a powerful tool for constructing the 2,6-disubstituted pyridine core.

Another area of intense research is the C-H functionalization of pyridines. rsc.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. For example, palladium-catalyzed directed ortho-arylation of 2-alkyl-substituted isonicotinic acids has been reported as a means for selective functionalization. mdpi.com While this example targets a different position, it showcases the principle of using a directing group to achieve regioselective C-H activation on the pyridine ring.

Furthermore, novel synthetic strategies can create the core pyridine structure with the desired substitution pattern from different precursors. A recently reported method allows for the synthesis of 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from the same 2-(pyridin-2-yl)cyclohexan-1-one starting material, which is prepared from a pyridine N-oxide. nih.gov The choice of reaction conditions, specifically the presence or absence of a nitrogen source, dictates the final product. nih.gov Such innovative, divergent strategies highlight the creativity in modern synthetic chemistry for accessing diverse pyridine-based structures.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Pyrrolidin 1 Yl Pyridine

Reactivity of the Chlorine Substituent

The chlorine atom in 2-chloro-6-(pyrrolidin-1-yl)pyridine is susceptible to displacement by a range of nucleophiles and is a key handle for introducing molecular diversity through cross-coupling reactions.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to synthesize other 2-halo-6-(pyrrolidin-1-yl)pyridines. While direct experimental data for this compound is not extensively documented in readily available literature, the principles of aromatic Finkelstein reactions can be applied. These reactions involve the exchange of a halogen for another and are typically equilibrium-driven processes. For aromatic chlorides, conversion to the corresponding iodide is often achieved using a source of iodide, such as sodium iodide, and can be facilitated by catalysts like copper(I) iodide or nickel complexes. The reaction's success often depends on driving the equilibrium forward, for instance, by the precipitation of the resulting sodium chloride in a suitable solvent like acetone.

Similarly, the conversion to a fluoro-substituted pyridine (B92270) can be accomplished through a halogen-exchange (Halex) reaction. This typically requires a fluoride (B91410) source, such as potassium fluoride, and is often carried out in polar, aprotic solvents at elevated temperatures. Phase-transfer catalysts may be employed to enhance the reactivity of the fluoride salt. researchgate.net

Role as a Leaving Group in Cross-Coupling Chemistry

The chlorine substituent of this compound serves as an effective leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester to form a biaryl compound. The reactivity of 2-chloropyridines in Suzuki-Miyaura couplings can be challenging but is achievable with appropriate catalytic systems. Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for the coupling of heteroaryl chlorides. nih.govresearchgate.net The general conditions involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent like dioxane or toluene.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new C-N bond by coupling the chloropyridine with an amine. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base to facilitate the reaction. nih.govorganic-chemistry.orgacsgcipr.org This transformation is particularly useful for synthesizing more complex aminopyridine structures. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This method provides access to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.

The following table summarizes representative conditions for these cross-coupling reactions, drawing from general procedures for similar 2-chloropyridine (B119429) substrates.

Kinetic and Mechanistic Studies of Reactions

The reactions involving the displacement of the chlorine atom in this compound generally proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen atom plays a crucial role in activating the C2 position towards nucleophilic attack.

In a typical SNAr mechanism, the reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. youtube.com This step involves the temporary disruption of the aromaticity of the pyridine ring. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. The subsequent step is the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the final substitution product.

For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. However, the nature of the nucleophile, the leaving group, and the solvent can influence the reaction kinetics. kci.go.krlibretexts.org For instance, in reactions with certain nucleophiles, the breakdown of the Meisenheimer complex to products can become rate-limiting.

In the context of palladium-catalyzed cross-coupling reactions, the mechanism is more intricate, involving a catalytic cycle. The generally accepted mechanism for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. libretexts.orgyonedalabs.com

Transmetalation (for Suzuki-Miyaura) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

Kinetic studies on related systems have shown that the oxidative addition step is often rate-limiting, particularly for less reactive aryl chlorides. The choice of ligand on the palladium catalyst is critical as it influences both the rate of oxidative addition and reductive elimination.

Derivatization Strategies for 2 Chloro 6 Pyrrolidin 1 Yl Pyridine and Its Scaffold

Functionalization of the Pyridine (B92270) Ring System for Analog Development

The pyridine ring of the title compound is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity is exploited to introduce a wide array of functionalities.

The chlorine atom at the C-2 position serves as a convenient leaving group for nucleophilic substitution reactions. This allows for the introduction of various heteroatoms and functional groups. For instance, amination reactions can be performed to replace the chloro group. The synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine (B45657) has been achieved through reaction with hydrazine (B178648) hydrate (B1144303) followed by reduction, indicating a viable pathway for introducing amino groups onto the pyridine core. psu.edu

Furthermore, the pyridine ring can be functionalized by introducing other groups such as cyano or carboxylic acid moieties. An example of this is 2-chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid, which demonstrates that the pyridine ring can be carboxylated to introduce new reactive handles for further derivatization. americanelements.comchemicalbook.com The synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides highlights another C-H functionalization approach to introduce complex groups onto the pyridine ring. rsc.org

| Derivative Type | Synthetic Approach | Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Amino-substituted | Nucleophilic substitution/Reduction | 1. Hydrazine hydrate 2. Ra/Ni catalysis | 2-Amino-6-(pyrrolidin-1-yl)pyridine | psu.edu |

| Carboxy-substituted | Carboxylation | Not specified | This compound-4-carboxylic acid | americanelements.com |

| Urea-substituted | C–H functionalization | Pyridine N-oxides, dialkylcyanamides | Urea-substituted 2-(pyrrolidin-1-yl)pyridine | rsc.org |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can undergo N-alkylation to form pyridinium (B92312) salts. nih.gov This reaction typically involves treatment with alkyl halides. While specific examples for this compound are not detailed in the provided context, the general reactivity of pyridines suggests this is a feasible derivatization strategy. nih.govjscimedcentral.com The formation of pyridinium salts can significantly alter the electronic properties and solubility of the parent molecule, which is a common tactic in drug design. nih.gov

The this compound scaffold can be elaborated into more complex, poly-substituted systems. A notable example is the synthesis of 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. nih.gov This highly functionalized molecule is prepared through a multi-component reaction involving 4-chlorobenzaldehyde, malononitrile, and pyrrolidine (B122466). nih.gov This demonstrates that the core pyrrolidinyl-pyridine structure can be constructed and simultaneously functionalized at multiple positions in a single synthetic operation. Another similar structure, 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, has also been synthesized, highlighting the versatility of this approach for creating diverse analogs. nih.gov

| Compound Name | Substituent at C2 | Substituent at C3 | Substituent at C4 | Substituent at C5 | Substituent at C6 | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile | -NH₂ | -CN | -C₆H₄Cl | -CN | -C₄H₈N | nih.gov |

| 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile | -NH₂ | -CN | -C₆H₄CH₃ | -CN | -C₄H₈N | nih.gov |

Modification of the Pyrrolidine Ring

The pyrrolidine ring offers additional sites for chemical modification, allowing for the fine-tuning of the compound's steric and electronic properties.

In the parent compound, the pyrrolidine nitrogen is tertiary, forming a bond with the pyridine ring. Derivatization at this position would require cleavage of the N-C(pyridine) bond, which is generally stable. A more common strategy is to utilize substituted pyrrolidines as starting materials in the initial synthesis. For example, reacting 2,6-dichloropyridine with various substituted pyrrolidines would yield a library of analogs with diverse functionalities on the pyrrolidine ring. The synthesis of pyrrolidine itself can be achieved through various methods, including the industrial reaction of 1,4-butanediol (B3395766) with ammonia (B1221849). wikipedia.org

The carbon atoms of the pyrrolidine ring are amenable to substitution, which is often achieved by starting with pre-functionalized pyrrolidine precursors, such as proline or hydroxyproline. nih.gov These chiral building blocks allow for the stereoselective synthesis of pyrrolidine-containing molecules. nih.gov General methods for creating substituted pyrrolidines include ring contraction reactions of pyridines, which can produce functionalized pyrrolidine derivatives that could then be coupled to a pyridine core. nih.govnih.govosaka-u.ac.jp For instance, a photo-promoted ring contraction of pyridines with silylborane yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a synthon for further functionalization. nih.govnih.govosaka-u.ac.jpresearchgate.net Additionally, biocatalytic approaches using transaminases can produce enantiopure 2-substituted pyrrolidines from ω-chloroketones, which are valuable precursors. acs.org

| Synthetic Strategy | Key Precursors/Reagents | Description | Potential Outcome | Reference |

|---|---|---|---|---|

| Use of Chiral Precursors | Proline, Hydroxyproline | Utilizes readily available chiral pool materials to introduce stereocenters. | Enantiomerically pure substituted pyrrolidine analogs. | nih.gov |

| Pyridine Ring Contraction | Pyridines, silylborane | A photo-promoted reaction that converts pyridines into complex pyrrolidine skeletons. | Access to unique, functionalized pyrrolidine building blocks. | nih.govnih.govosaka-u.ac.jp |

| Biocatalytic Synthesis | ω-chloroketones, Transaminases | Enzyme-catalyzed cyclization to form chiral pyrrolidines. | Enantio-complementary synthesis of 2-substituted pyrrolidines. | acs.org |

| Reductive Cycloaddition | Amides/Lactams, Alkenes, Vaska's complex | Iridium-catalyzed generation of azomethine ylides for cycloaddition. | Structurally complex, decorated pyrrolidine architectures. | acs.org |

Chiral Derivatization and Diastereomer Formation for Analytical and Research Purposes

The introduction of a chiral center onto the this compound scaffold is a critical step for various scientific purposes, including the separation of enantiomers, determination of absolute stereochemistry, and the study of stereoselective interactions in biological systems. This is typically achieved by reacting the parent molecule or a suitable precursor with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated and analyzed using standard chromatographic or spectroscopic techniques.

While specific examples of chiral derivatization of this compound are not extensively documented in publicly available literature, the principles of chiral derivatization of related structures, such as aminopyridines and pyrrolidines, can be applied. For instance, if the pyrrolidine ring of the target molecule were to be opened or otherwise modified to expose a reactive functional group like an amine, a variety of CDAs could be employed.

Commonly used chiral derivatizing agents for amines include chiral isocyanates, chloroformates, and carboxylic acid chlorides. For example, reacting a chiral amine with a CDA like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues would result in the formation of diastereomeric amides. The resulting diastereomers can often be distinguished by nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H or ¹⁹F NMR, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration.

Another approach involves the use of chiral thiols in conjunction with o-phthaldialdehyde (OPA) to form fluorescent diastereomeric isoindole derivatives from primary amines. researchgate.net This method is particularly useful for sensitive detection in liquid chromatography.

The stereoselective synthesis of substituted pyrrolidines and 2,6-disubstituted piperidines offers another avenue for creating diastereomers. acs.orgnih.govnih.govrsc.orgrsc.org These methods often involve asymmetric reactions, such as multicomponent reactions or nucleophilic additions to chiral precursors, to generate products with controlled stereochemistry. acs.orgnih.govnih.gov For example, the diastereoselective synthesis of substituted pyrrolidines can be achieved through multicomponent reactions involving optically active starting materials, leading to the formation of highly functionalized pyrrolidine derivatives with multiple stereogenic centers. acs.orgnih.gov Such strategies could be adapted to synthesize chiral analogues of the this compound scaffold.

Table 1: Examples of Chiral Derivatizing Agents and Their Applications

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Analytical Technique |

| Mosher's acid chloride | Amines, Alcohols | Amides, Esters | NMR Spectroscopy |

| (R)-(-)- or (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Amines, Alcohols | Ureas, Carbamates | HPLC, NMR |

| o-Phthaldialdehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Primary Amines | Isoindoles | Fluorescence HPLC |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Primary and Secondary Amines | Dinitrophenyl (DNP) derivatives | HPLC-UV/Vis |

Development of Novel Reagents and Methodologies for Specific Derivatization

The development of novel reagents and methodologies for the specific derivatization of the this compound scaffold is driven by the need for efficient and selective synthetic routes to new analogues. Research in this area often focuses on the functionalization of the pyridine ring, which can be challenging due to its electron-deficient nature. rsc.orgresearchgate.net

One of the primary areas of development is the C-H functionalization of pyridines. rsc.orgresearchgate.netnih.govnih.govbohrium.com Direct C-H activation and subsequent coupling reactions offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For the this compound scaffold, C-H functionalization could potentially occur at the C-3, C-4, or C-5 positions of the pyridine ring. The regioselectivity of such reactions is often directed by the electronic properties of the existing substituents and the choice of catalyst and reaction conditions. For instance, palladium-catalyzed direct arylation of pyridines has been developed using a transient activator strategy, enabling arylation at the 2- and 6-positions. nih.gov While the 2- and 6-positions are already substituted in the target molecule, similar strategies might be adapted for functionalization at other positions.

The development of novel reagents also includes new coupling partners for traditional cross-coupling reactions. The chlorine atom at the C-2 position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNA) or transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. Research into new boronic acids, organostannanes, and amine nucleophiles continually expands the range of substituents that can be introduced at this position.

Furthermore, methodologies for the stereoselective synthesis of 2,6-disubstituted pyridines are of significant interest. nih.govnih.govacs.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, leading to enantiomerically enriched products. For example, the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium salt has been used to synthesize 2,6-disubstituted piperidines with high diastereoselectivity. nih.gov Such approaches could potentially be used to introduce a second substituent at the C-6 position, replacing the pyrrolidine ring with a different chiral or achiral group.

Table 2: Methodologies for Pyridine Ring Derivatization

| Methodology | Position(s) Targeted | Type of Transformation | Potential Application to Scaffold |

| Direct C-H Arylation | C-3, C-4, C-5 | Introduction of aryl groups | Functionalization of the pyridine core |

| Suzuki Cross-Coupling | C-2 (Cl position) | Introduction of aryl or vinyl groups | Modification of the 2-position |

| Buchwald-Hartwig Amination | C-2 (Cl position) | Introduction of amine nucleophiles | Synthesis of 2-amino-6-(pyrrolidin-1-yl)pyridine analogues |

| Nucleophilic Aromatic Substitution (SNA) | C-2 (Cl position) | Displacement of chloride with various nucleophiles | Introduction of a wide range of functional groups |

| Stereoselective Synthesis of 2,6-Disubstituted Pyridines | C-2 and C-6 | Creation of chiral centers at the pyridine ring | Synthesis of novel chiral analogues |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural confirmation of 2-Chloro-6-(pyrrolidin-1-yl)pyridine.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The pyridine protons typically appear in the aromatic region (δ 6.0-8.5 ppm). The triplet signal for H-4 is expected to be the most upfield of the aromatic protons, while the doublets for H-3 and H-5 will be further downfield. The protons of the pyrrolidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen atom (α-protons) are deshielded and appear at a lower field compared to the β-protons. ipb.pt

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The pyridine ring carbons are observed in the downfield region (δ 100-160 ppm). The carbon atom attached to the chlorine (C-2) and the nitrogen of the pyrrolidine (C-6) are expected to be the most deshielded. The chemical shifts for the carbons in a pyridine ring are typically C-2/6 > C-4 > C-3/5. testbook.com The pyrrolidine carbons appear in the upfield region, with the α-carbons appearing at a lower field than the β-carbons due to the electronegativity of the adjacent nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures such as 2-chloropyridine (B119429), 2-(pyrrolidin-1-yl)pyridine, and general substituent effects. rsc.orgchemicalbook.comchemicalbook.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring C-2 | - | ~158.0 |

| Pyridine Ring C-3 | ~6.65 (d) | ~107.0 |

| Pyridine Ring C-4 | ~7.45 (t) | ~139.0 |

| Pyridine Ring C-5 | ~6.50 (d) | ~109.0 |

| Pyridine Ring C-6 | - | ~159.0 |

| Pyrrolidine α-CH₂ | ~3.50 (t) | ~47.0 |

| Pyrrolidine β-CH₂ | ~2.00 (m) | ~25.5 |

| d = doublet, t = triplet, m = multiplet |

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. emerypharma.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-5 on the pyridine ring. It would also show correlations between the adjacent α- and β-protons within the pyrrolidine ring. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~6.65 ppm would show a cross-peak with the carbon signal at ~107.0 ppm, assigning them as H-3 and C-3, respectively. beilstein-journals.org

Quantitative NMR (qNMR) could be employed for determining the exact concentration or purity of a sample of this compound without the need for a specific reference standard of the analyte itself, by using an unrelated internal standard with a known concentration.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate this compound from impurities and confirm its identity.

GC-MS : In GC-MS, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which causes extensive fragmentation. The resulting mass spectrum serves as a chemical fingerprint. Expected fragments for this compound would arise from the loss of a chlorine atom, cleavage of the pyrrolidine ring, or loss of the entire pyrrolidine group.

LC-MS/MS : For LC-MS, the compound is separated via high-performance liquid chromatography before ionization and mass analysis. This technique is suitable for less volatile or thermally sensitive compounds. bohrium.com A common setup would involve a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water. nih.gov Electrospray Ionization (ESI) in positive mode is typically used, which would generate a prominent protonated molecular ion [M+H]⁺ at m/z 197.1. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. azerbaijanmedicaljournal.net

Table 2: Typical GC-MS and LC-MS Analytical Parameters

| Technique | Parameter | Typical Value/Condition |

| GC-MS | Column | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI, 70 eV) | |

| Key Fragments (Predicted) | m/z 196/198 (M⁺), 161 (M-Cl)⁺, 127 (M-pyrrolidine)⁺, 70 (pyrrolidine)⁺ | |

| LC-MS | Column | Reversed-phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with formic acid | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Parent Ion (m/z) | 197.1 [M+H]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. rsc.org For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₁ClN₂. The measured mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass. A match within a very low tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental formula.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₉H₁₁³⁵ClN₂ + H]⁺ | 197.06840 |

| [C₉H₁₁³⁷ClN₂ + H]⁺ | 199.06545 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would also be clearly resolved in the mass spectrum, further aiding in the confirmation of the structure. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile and other substituted pyridines, allows for a detailed prediction of its solid-state characteristics. iucr.orgnih.govnih.govmdpi.com

The pyridine ring is expected to be planar. The pyrrolidine ring typically adopts a non-planar conformation, such as a twist or envelope shape, to minimize steric strain. nih.gov The relative orientation of the pyrrolidine ring with respect to the pyridine ring would be influenced by crystal packing forces. In the crystal lattice, molecules may be arranged through various non-covalent interactions, such as π-π stacking between pyridine rings and weak C-H···Cl or C-H···N hydrogen bonds. nih.gov

Table 4: Predicted/Comparative Crystallographic Parameters Data based on analysis of similar reported crystal structures. nih.govresearchgate.net

| Parameter | Expected/Comparative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Pyridine-Pyrrolidine) Bond Length | ~1.35 Å |

| Pyrrolidine Ring Conformation | Twisted or Envelope |

| Intermolecular Interactions | π-π stacking, C-H···Cl and C-H···N hydrogen bonds |

Analysis of Molecular Conformation and Intermolecular Interactions

Research on derivatives such as 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile reveals that the pyrrolidine ring typically adopts an envelope conformation. In the crystalline state, the planarity of the pyridine ring and the puckering of the pyrrolidine ring are key structural features. The dihedral angle between these two rings is a critical parameter, with values around 15 degrees observed in analogous structures. nih.gov

Intermolecular forces play a significant role in the packing of these molecules in the solid state. In related amino-substituted pyridine derivatives, the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, which link the molecules into extended networks. nih.govorientjchem.org Additionally, C-H···N interactions can further contribute to the stability of the crystal lattice. nih.gov For this compound, while lacking the amino group for classical hydrogen bonding, the nitrogen atom of the pyridine ring and the pyrrolidine ring can still participate in weaker C-H···N interactions. The presence of the electronegative chlorine atom can also influence the crystal packing through halogen bonding.

A summary of crystallographic data for a related compound, 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, is presented below to illustrate the typical structural parameters. orientjchem.org

| Crystal Data | |

| Empirical Formula | C17H14ClN5 |

| Molecular Weight | 323.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.318(5) Å, b = 9.060(5) Å, c = 12.011(5) Å |

| α = 87.196(5)°, β = 80.477(5)°, γ = 83.795(5)° | |

| Volume | 780.4(8) ų |

| Z | 2 |

| Intermolecular Interactions | N-H···N hydrogen bonds |

Infrared (IR) Spectroscopy and UV-Visible Spectroscopy

Spectroscopic techniques such as Infrared (IR) and a UV-Visible (UV-Vis) spectroscopy are indispensable for the characterization of this compound, providing information on its functional groups and electronic transitions.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. By comparing with the spectra of similar molecules like 2-chloro-6-methyl pyridine and pyridine itself, the key vibrational modes can be assigned. researchgate.netnist.govnih.gov The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic pyrrolidine ring are anticipated in the 3100-2800 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1600-1400 cm⁻¹ range. The C-N stretching of the pyrrolidinyl group and the C-Cl stretching vibration are also expected to show characteristic absorptions.

The UV-Visible spectrum of this compound in a suitable solvent is predicted to show absorption bands arising from π-π* and n-π* electronic transitions within the pyridine ring. The position and intensity of these bands are influenced by the substituents on the pyridine ring. The electronic absorption spectra of related 6-chloro,2-pyridyl hydrazones have been studied in various organic solvents, providing a reference for the types of transitions to be expected. nist.gov The spectrum of pyridine itself shows characteristic absorptions that are modified by substitution. nih.gov

Below is a table summarizing the expected IR absorption regions for the key functional groups in this compound, based on data from analogous compounds.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Reference Compound(s) |

| C-H (Aromatic) Stretch | 3100-3000 | Pyridine, 2-chloro-6-methyl pyridine nist.govnih.gov |

| C-H (Aliphatic) Stretch | 3000-2800 | Pyrrolidine derivatives |

| C=C, C=N (Pyridine) Stretch | 1600-1400 | Pyridine, 2-chloro-6-methyl pyridine nist.govnih.gov |

| C-N (Pyrrolidine) Stretch | 1250-1020 | Pyrrolidine derivatives |

| C-Cl Stretch | 800-600 | Chloro-substituted aromatic compounds |

Advanced Chromatographic Methods for Purity and Enantiomeric Separations

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its potential enantiomers, as the pyrrolidine ring can be a source of chirality.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of this compound. These methods are routinely used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection.

For purity analysis, a reversed-phase HPLC method, typically using a C18 column, is often employed. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. UPLC, with its smaller particle size columns, offers advantages of higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

In cases where the pyrrolidine ring is substituted in a way that creates a chiral center, the separation of enantiomers becomes crucial. Chiral HPLC is the method of choice for this purpose. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their differential retention and separation. The selection of the appropriate CSP and mobile phase is determined empirically for each specific chiral compound. While specific methods for this compound are not detailed in the provided search results, the general principles of chiral chromatography would apply.

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on common practices for similar aromatic compounds.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at λmax of the compound |

| Column Temperature | 25 °C |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 2-Chloro-6-(pyrrolidin-1-yl)pyridine. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between computational cost and accuracy. These calculations can optimize the molecular geometry, compute vibrational frequencies, and map out the distribution of electrons, which is fundamental to understanding the molecule's behavior in chemical reactions.

For substituted pyridines, DFT is used to analyze how different functional groups—in this case, the chloro and pyrrolidinyl substituents—influence the electron distribution within the pyridine (B92270) ring. The electron-donating nature of the pyrrolidinyl nitrogen and the electron-withdrawing nature of the chlorine atom create a unique electronic environment that dictates the molecule's reactivity, particularly in processes like nucleophilic aromatic substitution. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. For this compound, the HOMO is expected to have significant electron density on the electron-rich pyrrolidine (B122466) nitrogen and parts of the pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, functioning as an electrophile. The energy of the LUMO is a critical indicator of electrophilicity. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the case of 2-chloropyridine (B119429) derivatives, FMO analysis can be complex. For nucleophilic substitution reactions, the incoming nucleophile interacts with the molecule's lowest energy empty orbital. While this is typically the LUMO, studies on 2-chloropyridine have shown that the LUMO may have very little electron density (a small orbital lobe) on the carbon atom bearing the chlorine. Instead, the LUMO+1 (the next lowest unoccupied molecular orbital) can be the key orbital for reaction, as it may be more localized on the C-Cl bond. wuxiapptec.com Therefore, a thorough FMO analysis must consider both the LUMO and LUMO+1 to accurately predict the site of electrophilic attack. wuxiapptec.com

Table 1: Representative Frontier Molecular Orbital Data This table presents conceptual data for a substituted chloropyridine to illustrate the outputs of FMO analysis.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Moderate electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.8 | Susceptibility to attack by nucleophiles (electrophilicity). |

| LUMO+1 Energy | -0.5 | Potentially more important for reactivity if localized at the reaction center. |

| HOMO-LUMO Gap | 5.7 | High kinetic stability, but reactive under appropriate conditions. |

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, such as DFT, can be used to locate and characterize these transition states. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) where the chlorine atom is replaced.

Transition state calculations for an SNAr reaction on this molecule would involve modeling the approach of a nucleophile to the carbon atom attached to the chlorine. This process typically proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.govresearchgate.net Calculations can determine the geometry of this transition state and its energy relative to the reactants and products. The calculated activation energy (the difference in Gibbs free energy between the reactants and the transition state) is a direct measure of the reaction rate. nih.govresearchgate.net These calculations allow chemists to predict how changes in the nucleophile or solvent will affect the reaction barrier and, consequently, the reaction outcome. schrodinger.com

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. For a flexible molecule like this compound, which contains a non-planar pyrrolidine ring and a rotatable bond connecting it to the pyridine ring, conformational analysis is crucial for understanding its properties. researchgate.net

Computational methods can predict the most stable conformations (rotational isomers or rotamers) of this compound by systematically exploring the potential energy surface. This involves rotating the bond between the pyridine ring and the pyrrolidine nitrogen and calculating the energy at each step. The resulting low-energy structures represent the most likely shapes the molecule will adopt.

The stability of these isomers is influenced by steric hindrance between the hydrogen atoms on the pyrrolidine ring and the chlorine atom on the pyridine ring, as well as by electronic interactions between the lone pair of the pyrrolidine nitrogen and the pi-system of the pyridine ring. Identifying the global minimum energy conformer is important, as this structure is often the most representative for predicting the molecule's chemical and physical properties.

The five-membered pyrrolidine ring is not planar and adopts a "puckered" conformation to relieve ring strain. The exact nature of this puckering can be described quantitatively using parameters such as the Cremer-Pople puckering parameters. The two main puckered conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where no four atoms are coplanar). nih.gov In substituted prolines, these conformations are often referred to as Cγ-exo and Cγ-endo. nih.gov

Studies on related structures show that the pyrrolidine ring can adopt distinct puckering modes, often described as "UP" or "DOWN" conformations. nih.govresearchgate.netresearchgate.net The specific conformation is highly sensitive to the nature and position of substituents on the ring. nih.gov Although crystallographic data for this compound is not available, analysis of closely related compounds provides insight into the typical parameters.

Table 2: Illustrative Ring Puckering Parameters for a Substituted Pyrrolidine Ring Data derived from a related crystallographically-characterized molecule, 2,6-di(pyrrolidin-1-yl)pyridinium chloride, to demonstrate typical values.

| Ring Identifier | Puckering Amplitude (Q in Å) | Phase Angle (φ in °) | Conformation Type |

|---|---|---|---|

| Pyrrolidine Ring 1 | 0.397 | 94.0 | Twist |

| Pyrrolidine Ring 2 | 0.373 | 274.7 | Twist |

Quantitative Structure-Activity Relationship (QSAR) in Chemical Reactivity Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their activity. While often used in drug discovery to predict biological activity, the same principles can be applied to predict chemical reactivity. nih.govnih.gov

In the context of this compound and its analogues, a QSAR model could be developed to predict their reaction rates in a specific chemical transformation, such as nucleophilic aromatic substitution. This involves:

Creating a Dataset: Synthesizing a series of related compounds with different substituents on the pyridine or pyrrolidine rings.

Measuring Reactivity: Experimentally measuring the reaction rate constant for each compound under identical conditions.

Calculating Descriptors: Using computational software to calculate a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., LogP). nih.govresearchgate.net

Building the Model: Employing statistical methods, like multiple linear regression, to create a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

The resulting QSAR model can be used to predict the reactivity of new, unsynthesized compounds and to provide insight into the molecular properties that govern the reaction. For instance, a model might reveal that the reaction rate is strongly influenced by the electron-withdrawing strength of substituents on the pyridine ring, a finding consistent with the known mechanisms of SNAr reactions. researchgate.net

Virtual Screening and Molecular Design for Chemical Library Development

The strategic use of computational tools in modern drug discovery has become indispensable for the efficient design and screening of chemical libraries, enabling the exploration of vast chemical spaces to identify promising lead compounds. While specific virtual screening and molecular design studies focusing solely on "this compound" as a central scaffold are not extensively detailed in publicly available literature, the principles of these computational methods are well-established and can be illustrated through studies on closely related 2-aminopyridine and pyrrolidine-containing scaffolds. These approaches are fundamental to developing focused chemical libraries with desirable pharmacological profiles.

The process of virtual screening and molecular design for chemical library development typically begins with a starting scaffold, such as this compound. This scaffold is then computationally elaborated by adding a variety of substituents at specific vector points to generate a large, virtual library of derivatives. These virtual compounds are then subjected to a series of computational filters to predict their potential as drug candidates.

A key step in this process is molecular docking, which predicts the preferred orientation of a ligand when bound to a specific protein target. This allows for the ranking of compounds based on their predicted binding affinity. For instance, in a study on pyrrolidin-2-one derivatives, a library of 18 novel molecules was designed and subjected to extra-precision docking against the acetylcholinesterase (AChE) enzyme. The docking scores were used to prioritize compounds for synthesis and further testing. manipal.edunih.govresearchgate.net

The following table illustrates the type of data generated in such a molecular docking study for a hypothetical library of this compound derivatives, where 'R' represents a point of diversification.

Table 1: Hypothetical Molecular Docking Scores for a Virtual Library of this compound Derivatives

| Compound ID | R-Group | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| VCL-001 | -H | -7.5 | TYR334, TRP84, PHE330 |

| VCL-002 | -CH3 | -7.8 | TYR334, TRP84, PHE331 |

| VCL-003 | -F | -8.1 | TYR334, TRP84, ASP72 |

| VCL-004 | -OH | -8.5 | TYR334, TRP84, SER200 |

Beyond predicting binding affinity, computational methods are also employed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual library. This in silico ADMET prediction is crucial for eliminating compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties or toxicity. memphis.edunih.gov Various computational models are used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and potential for hERG channel blockade. manipal.eduresearchgate.net

The table below provides an example of the predicted ADMET properties for a virtual library, which is a critical component of the design and screening process.

Table 2: Predicted ADMET Properties for a Virtual Library of this compound Derivatives

| Compound ID | R-Group | Predicted HIA (%) | Predicted BBB Permeability | Predicted hERG Blockade | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|---|

| VCL-001 | -H | 95 | High | Low | 0 |

| VCL-002 | -CH3 | 92 | High | Low | 0 |

| VCL-003 | -F | 96 | High | Low | 0 |

| VCL-004 | -OH | 88 | Medium | Low | 0 |

The insights gained from these computational studies, including molecular docking and ADMET prediction, guide the selection of a smaller, more focused subset of compounds from the virtual library for chemical synthesis and subsequent biological evaluation. This rational approach to chemical library development, informed by theoretical and computational chemistry, significantly enhances the efficiency and success rate of drug discovery campaigns. While direct research on "this compound" in this context is limited, the methodologies applied to analogous 2-aminopyridine and pyrrolidine scaffolds demonstrate the power of in silico techniques to design chemical libraries with a higher probability of containing biologically active and drug-like molecules. researchgate.netnih.govnih.gov

Role As a Synthetic Building Block and Research Scaffold

Intermediate in Heterocyclic Compound Synthesis

The structure of 2-Chloro-6-(pyrrolidin-1-yl)pyridine makes it a strategic intermediate for the synthesis of a variety of other heterocyclic compounds, particularly fused bicyclic systems. The 2-chloropyridine (B119429) motif is a well-established precursor for nucleophilic substitution and cross-coupling reactions, while the 6-(pyrrolidin-1-yl) group can influence the reactivity of the pyridine (B92270) ring and serve as a point for further functionalization.

One of the most significant applications of 2-aminopyridine derivatives, which can be conceptually derived from 2-chloropyridines, is in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.govbio-conferences.orgrsc.org Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, and they are found in several marketed drugs. rsc.org The synthesis of these compounds often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.orgacs.org While this compound is not a primary amine, the chloro group can be displaced by an amino group or a precursor, thereby enabling its entry into this synthetic pathway.

Furthermore, the chloro substituent can be readily replaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govacs.org This allows for the introduction of a wide array of substituents at the 2-position of the pyridine ring. These newly introduced functional groups can then be utilized in subsequent cyclization reactions to construct fused heterocyclic systems. For example, coupling with a boronic acid containing a suitably positioned functional group could be followed by an intramolecular cyclization to form a novel polycyclic scaffold. The reactivity of 2-halopyridines in such transformations is well-documented and provides a reliable strategy for building molecular complexity. nih.gov

The synthesis of various fused pyridine heterocycles often relies on the strategic functionalization of the pyridine ring. ias.ac.inresearchgate.net this compound provides two distinct points for modification, allowing for a regioselective approach to the synthesis of complex heterocyclic architectures.

Table 1: Potential Heterocyclic Systems Derivable from this compound

| Precursor | Reagents/Conditions | Resulting Heterocyclic System |

| This compound | 1. NH3 or amine equivalent2. α-haloketone | Imidazo[1,2-a]pyridine derivative |

| This compound | Arylboronic acid, Pd catalyst (Suzuki coupling) | 2-Aryl-6-(pyrrolidin-1-yl)pyridine |

| This compound | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | 2-Alkynyl-6-(pyrrolidin-1-yl)pyridine |

| This compound | Amine, Pd catalyst (Buchwald-Hartwig amination) | 2-Amino-6-(pyrrolidin-1-yl)pyridine derivative |

Scaffold for Investigating Structure-Reactivity Relationships in Organic Reactions

The this compound framework is an excellent scaffold for investigating structure-reactivity relationships in organic reactions. The distinct electronic and steric environment created by the substituents on the pyridine ring allows for a systematic study of how these factors influence reaction outcomes.

The pyridine ring itself is an electron-deficient aromatic system, and its reactivity is further modulated by the electron-donating pyrrolidine (B122466) group at the 6-position and the electron-withdrawing, yet reactive, chloro group at the 2-position. This electronic push-pull system can be finely tuned by introducing different substituents on the pyrrolidine ring or by replacing the chloro group with other functionalities. This allows researchers to systematically probe the electronic requirements of a particular reaction.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. nih.gov The principles of SAR can also be applied to understand the reactivity of organic molecules. By systematically modifying the structure of this compound and observing the effect on reaction rates, yields, and selectivity, valuable insights into reaction mechanisms can be gained. For instance, varying the steric bulk of the substituent at the 2-position can provide information about the steric sensitivity of a catalytic cycle.

The pyrrolidine moiety, being a saturated heterocycle, introduces a three-dimensional aspect to the molecule, which can be exploited in stereoselective reactions. nih.gov The synthesis of chiral derivatives of this compound, for example by using enantiomerically pure pyrrolidine precursors, would provide a platform for studying asymmetric transformations.

Table 2: Investigating Structure-Reactivity Relationships

| Structural Modification | Property to Investigate | Example Reaction |

| Varying substituents on the pyrrolidine ring | Electronic effects on the pyridine ring's nucleophilicity/electrophilicity | Nucleophilic aromatic substitution |

| Replacing the chloro group with other halogens (F, Br, I) | Effect of the leaving group on reaction rates | Cross-coupling reactions |

| Introducing substituents at the 3, 4, or 5-positions of the pyridine ring | Steric and electronic effects on regioselectivity | Directed ortho-metalation |

| Using chiral pyrrolidine derivatives | Enantioselectivity and diastereoselectivity | Asymmetric catalysis |

Contributions to Chemical Diversity and Library Synthesis

In the field of drug discovery and materials science, the generation of chemical libraries with high structural diversity is of paramount importance. This compound serves as an excellent starting point for the creation of diverse molecular libraries due to its inherent reactivity and multiple points for diversification.

Furthermore, the pyrrolidine ring offers another dimension for creating diversity. A library of different amines can be used in the initial synthesis to generate a range of 2-chloro-6-(N-substituted amino)pyridines. Additionally, if the pyrrolidine ring itself is substituted, this introduces further structural complexity and potential for stereochemical diversity.

This dual-handle approach—modification at the 2-position and variation of the amino substituent at the 6-position—allows for the rapid, combinatorial synthesis of a large number of distinct compounds from a common scaffold. This strategy is central to diversity-oriented synthesis, which aims to populate chemical space with structurally novel and diverse molecules. The resulting libraries of 2,6-disubstituted pyridines can then be screened for a wide range of biological activities or material properties. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, underscoring the pharmaceutical relevance of libraries based on this motif. nih.govmdpi.com

Table 3: Library Synthesis from this compound

| Diversification Point | Reaction Type | Example Building Blocks |

| Position 2 (Chloro group) | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |

| Buchwald-Hartwig Amination | Primary amines, Secondary amines, Anilines | |

| Sonogashira Coupling | Terminal alkynes | |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates, Azides | |

| Position 6 (Pyrrolidine group) | Variation of starting amine | Piperidine, Morpholine, Substituted pyrrolidines |

| Functionalization of the pyrrolidine ring | Introduction of substituents on the pyrrolidine ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。